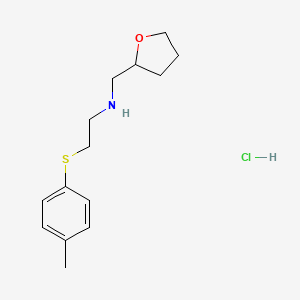![molecular formula C17H16N2O2 B4410194 N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide](/img/structure/B4410194.png)
N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole coreCommon reaction conditions include the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced amides, and substitution reactions may introduce various functional groups onto the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide include other benzoxazole derivatives such as:
- N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-methoxybenzamide
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamides
Uniqueness
This compound is unique due to its specific structural features and the presence of the propanamide group, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Eigenschaften
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-16(20)18-11-12-7-9-13(10-8-12)17-19-14-5-3-4-6-15(14)21-17/h3-10H,2,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPKDGZYUWYBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4410134.png)


![4-[3-(2-Methoxy-4-propylphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4410151.png)
![N-{2-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B4410158.png)

![4-[2-[2-(3-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4410173.png)
![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)
![1-Methyl-4-[3-[3-(trifluoromethyl)phenoxy]propyl]piperazine;hydrochloride](/img/structure/B4410183.png)
![2-[(5-Chloro-2-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4410187.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B4410214.png)
![1-[4-(3-Tert-butylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4410219.png)
